![molecular formula C20H11FN2O B2987247 4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 371233-27-1](/img/structure/B2987247.png)
4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings. It has a fluorophenyl group, a methyl group, an indeno[1,2-b]pyridine ring, and a nitrile group . Compounds with similar structures are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several features. The indeno[1,2-b]pyridine ring system is a polycyclic aromatic structure, which could contribute to the compound’s stability and potentially its interactions with biological targets . The fluorophenyl group could influence the compound’s electronic properties, while the nitrile group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitrile group and aromatic rings could affect its polarity and solubility .Aplicaciones Científicas De Investigación
Azafluorene Derivatives as SARS-CoV-2 Inhibitors
Azafluorene derivatives, closely related to the queried compound, have been synthesized and evaluated for their potential to inhibit SARS-CoV-2 RdRp. The study detailed the crystal structure, physicochemical properties, quantum chemical analysis, modeling, and molecular docking analysis of these compounds. These derivatives exhibit promising interactions with SARS-CoV-2 RdRp, suggesting potential therapeutic applications against COVID-19 (Venkateshan et al., 2020).
Pyridine and Fused Pyridine Derivatives
Research on pyridine and fused pyridine derivatives, which share structural similarities with the compound , has led to the synthesis of a new series of these compounds. The study aimed at exploring their potential applications in various fields, including their role as intermediates in the synthesis of more complex molecules with potential biological activities (Al-Issa, 2012).
Corrosion Inhibition Studies
Aryl pyrazolo pyridine derivatives, structurally related to the compound of interest, have been systematically investigated for their corrosion inhibition effect on copper in a hydrochloric acid system. This study combined electrochemical techniques and quantum chemical methods to evaluate the efficacy of these compounds as corrosion inhibitors, highlighting their potential industrial applications (Sudheer & Quraishi, 2015).
Molecular Docking Studies on Pyridine Derivatives
Further research into pyridine derivatives has involved crystal structure analysis, Hirshfeld surface analysis, DFT calculations, and molecular docking studies. These compounds were evaluated for their potential as inhibitors of NAMPT, a target associated with increasing sensitivity to apoptosis in cancer cells. This study showcases the application of these compounds in the development of new therapeutic agents (Venkateshan et al., 2019).
Synthesis and Spectroscopic Analysis
Pyridine derivatives have also been synthesized and characterized through X-ray and spectroscopic analysis. The research focused on understanding the structural features and optical properties of these compounds, which could have implications for their use in various technological and biomedical applications (Cetina et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of 4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile are currently unknown This compound is a complex organic molecule with potential interactions with various biological targets
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target molecules, potentially altering their function.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Pyridine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown Given the structural complexity of the compound, it is likely to have multiple effects at the molecular and cellular levels These effects could range from modulation of enzyme activity to alteration of cellular signaling pathways
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with target molecules . Additionally, the presence of other molecules could either facilitate or hinder its access to its targets.
Safety and Hazards
Direcciones Futuras
Given the potential biological activities of compounds with similar structures, “4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile” could be a promising candidate for further study. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity .
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2O/c1-11-15(10-22)17(14-8-4-5-9-16(14)21)18-19(23-11)12-6-2-3-7-13(12)20(18)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUBZLMYHYULBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethoxy-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2987164.png)
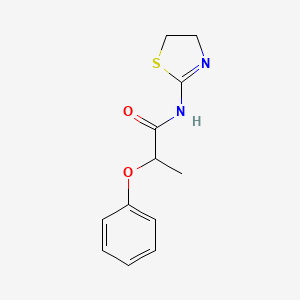
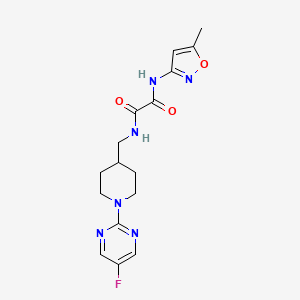
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2987170.png)
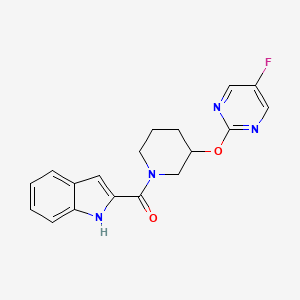

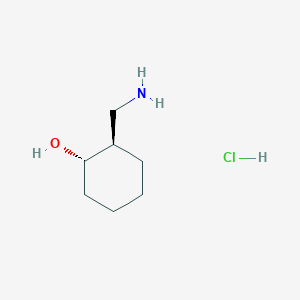
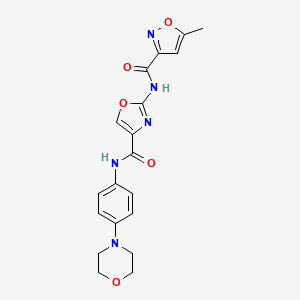
![(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide](/img/structure/B2987178.png)
![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2987181.png)

![2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2987186.png)
![1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride](/img/structure/B2987187.png)
